molecular formula C18H16N2O2S B5617886 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile CAS No. 5791-76-4

2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile

Cat. No.: B5617886
CAS No.: 5791-76-4
M. Wt: 324.4 g/mol
InChI Key: WECBKJZBBBAEMK-UHFFFAOYSA-N
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Description

2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile is a complex organic compound that features a morpholine ring, a phenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzonitrile with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)benzonitrile. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Electrophiles like bromine or chloromethane; reactions usually conducted in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile
  • 2-(morpholin-4-ylcarbonyl)phenylamine

Uniqueness

Compared to similar compounds, 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a benzonitrile moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(morpholine-4-carbonyl)phenyl]sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c19-13-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18(21)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBKJZBBBAEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973503
Record name 2-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-76-4
Record name 2-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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